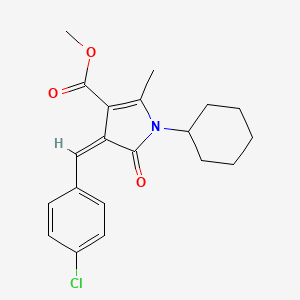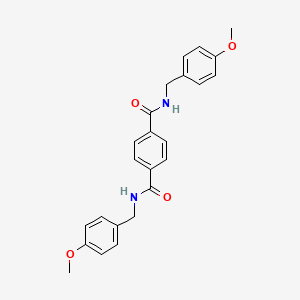![molecular formula C25H26N4O3S B11640644 (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound belonging to the class of thiadiazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl ether group, an ethoxy group, and a butyl chain
Méthodes De Préparation
The synthesis of (6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiadiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolopyrimidine core.
Introduction of the Benzyl Ether Group: This step involves the reaction of the intermediate with benzyl chloride in the presence of a base to introduce the benzyl ether group.
Final Assembly: The final step involves the condensation of the intermediate with the appropriate aldehyde to form the desired compound.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
(6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
(6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as:
Thiadiazolopyrimidines: These compounds share the same core structure but differ in the functional groups attached to the core.
Benzyl Ether Derivatives: Compounds with benzyl ether groups exhibit similar reactivity and applications.
Ethoxy-Substituted Compounds: These compounds have ethoxy groups, which influence their chemical and biological properties.
The uniqueness of (6Z)-6-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Propriétés
Formule moléculaire |
C25H26N4O3S |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
(6Z)-2-butyl-6-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O3S/c1-3-5-11-22-28-29-23(26)19(24(30)27-25(29)33-22)14-18-12-13-20(21(15-18)31-4-2)32-16-17-9-7-6-8-10-17/h6-10,12-15,26H,3-5,11,16H2,1-2H3/b19-14-,26-23? |
Clé InChI |
KJVUMSHNMYTLRV-RSPUHVBCSA-N |
SMILES isomérique |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)/C(=O)N=C2S1 |
SMILES canonique |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-7-[(2-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11640568.png)
![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(2-fluorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11640579.png)


![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)

![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)
![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate](/img/structure/B11640612.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640617.png)
![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
